Methyl 2-amino-4-(4-butylphenyl)thiophene-3-carboxylate

Description

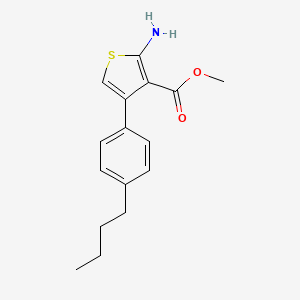

Methyl 2-amino-4-(4-butylphenyl)thiophene-3-carboxylate (CAS: 350990-34-0) is a substituted thiophene derivative with a molecular formula of C₁₄H₁₇NO₂S and a molecular weight of 289.39 g/mol . Its structure features:

- A thiophene ring substituted at the 2-position with an amino group (-NH₂) and at the 3-position with a methyl ester (-COOCH₃).

- A 4-butylphenyl group at the 4-position, contributing steric bulk and lipophilicity.

It is available commercially with 95% purity for research applications .

Properties

IUPAC Name |

methyl 2-amino-4-(4-butylphenyl)thiophene-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO2S/c1-3-4-5-11-6-8-12(9-7-11)13-10-20-15(17)14(13)16(18)19-2/h6-10H,3-5,17H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPCHIZJXCISQBL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)C2=CSC(=C2C(=O)OC)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-4-(4-butylphenyl)thiophene-3-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-butylbenzaldehyde with thiophene-2-carboxylic acid, followed by amination and esterification steps . The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but with optimized conditions for scalability. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency and efficiency in production .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-4-(4-butylphenyl)thiophene-3-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the thiophene ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce alkyl, aryl, or other functional groups onto the thiophene ring .

Scientific Research Applications

Chemistry

Methyl 2-amino-4-(4-butylphenyl)thiophene-3-carboxylate serves as a versatile building block in organic synthesis. It is utilized in the preparation of more complex molecules, including derivatives that may exhibit enhanced properties for further applications.

Biology

Research has indicated that this compound may possess significant biological activities. Its structural features suggest potential interactions with various biomolecules, making it a candidate for studies exploring its effects on cellular processes.

Medicine

The compound is being investigated for its therapeutic potential, particularly in the development of new drugs targeting diseases such as tuberculosis. Studies have shown that related compounds exhibit promising antimicrobial properties against Mycobacterium tuberculosis with minimal cytotoxicity to human cells .

Recent investigations into the biological activity of Methyl 2-amino-4-(4-butylphenyl)thiophene-3-carboxylate have revealed several key findings:

- Antimicrobial Properties : Compounds similar to Methyl 2-amino-4-(4-butylphenyl)thiophene-3-carboxylate have demonstrated effective inhibition against various bacterial strains, suggesting potential use as antimicrobial agents.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Bacillus subtilis | 16 |

These findings indicate that while specific data on Methyl 2-amino-4-(4-butylphenyl)thiophene-3-carboxylate is limited, its structural similarities to known active compounds suggest a potential for antimicrobial activity.

Case Studies and Research Findings

-

Anti-Tuberculosis Activity :

A study evaluated the efficacy of related aminothiophene derivatives against Mycobacterium tuberculosis. The lead compound exhibited an MIC value significantly lower than those of traditional antibiotics, indicating its potential as a novel therapeutic agent . -

Molecular Docking Studies :

Computational studies using molecular docking have suggested that Methyl 2-amino-4-(4-butylphenyl)thiophene-3-carboxylate interacts favorably with targets involved in mycolic acid biosynthesis in Mtb, further supporting its candidacy as an anti-TB drug .

Mechanism of Action

The mechanism of action of Methyl 2-amino-4-(4-butylphenyl)thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares methyl 2-amino-4-(4-butylphenyl)thiophene-3-carboxylate with structurally analogous derivatives:

Key Research Findings

In contrast, the 4-methoxyphenyl analog exhibits enhanced electron density, promoting charge-transfer interactions in photophysical studies .

Crystallographic Behavior: Ethyl 2-amino-4-methylthiophene-3-carboxylate forms N–H⋯O/S hydrogen bonds, creating extended chains in its crystal lattice . The bulkier butylphenyl group in the target compound may disrupt such interactions, leading to altered packing efficiency .

The butylphenyl group’s lipophilicity could enhance membrane permeability in drug design .

Synthetic Challenges: The Gewald reaction is commonly used for 2-aminothiophenes, but substituents like 4-butylphenyl may require optimized conditions (e.g., longer reaction times or elevated temperatures) to accommodate steric bulk .

Biological Activity

Methyl 2-amino-4-(4-butylphenyl)thiophene-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article reviews the current understanding of its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

The compound has the molecular formula CHN\OS and a molecular weight of 289.4 g/mol. The presence of a butyl group on the phenyl ring is thought to influence both its chemical reactivity and biological activity, making it a valuable candidate for further research.

The biological activity of methyl 2-amino-4-(4-butylphenyl)thiophene-3-carboxylate is primarily attributed to its ability to interact with specific molecular targets within biological systems. It is believed to bind to various enzymes and receptors, modulating their activity. This interaction can lead to alterations in cellular processes, such as inhibition of enzyme activity or changes in signal transduction pathways.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound against various bacterial strains. For instance:

- Antibacterial Activity : In vitro studies have shown that methyl 2-amino-4-(4-butylphenyl)thiophene-3-carboxylate exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for some strains were reported as follows:

| Bacterial Strain | MIC (µM) |

|---|---|

| Staphylococcus aureus | < 50 |

| Escherichia coli | < 100 |

| Bacillus subtilis | < 50 |

| Pseudomonas aeruginosa | > 200 |

These results suggest that the compound may serve as a promising lead for developing new antibacterial agents .

- Antifungal Activity : The compound has also been evaluated for antifungal properties against strains such as Candida albicans. MIC values for antifungal activity were found to be in the range of 16.69 to 78.23 µM .

Case Studies and Research Findings

- Inhibition Studies : A study conducted using a modified Alamar Blue assay demonstrated that methyl 2-amino-4-(4-butylphenyl)thiophene-3-carboxylate significantly inhibited the growth of Mycobacterium tuberculosis (Mtb). The IC value for this compound was reported at approximately 6.2 µM against human monocytic cells, indicating low toxicity while maintaining efficacy against the pathogen .

- Docking Studies : Computational docking studies have revealed that this compound interacts favorably with several target proteins implicated in bacterial and fungal infections, including dihydrofolate reductase from Candida albicans and rhomboid protease from Escherichia coli. These interactions are characterized by strong hydrogen bonding and hydrophobic interactions, which may contribute to its antimicrobial efficacy .

Summary of Findings

The biological activity of methyl 2-amino-4-(4-butylphenyl)thiophene-3-carboxylate is promising based on its demonstrated antimicrobial properties and potential therapeutic applications. Key findings include:

- Broad-spectrum antimicrobial activity against various bacterial strains.

- Low toxicity towards human cells at effective concentrations.

- Mechanistic insights into its interactions with target biomolecules.

Q & A

Basic Research Questions

Q. What are common synthetic routes for Methyl 2-amino-4-(4-butylphenyl)thiophene-3-carboxylate, and what key intermediates are involved?

- Methodology : Multi-step synthesis typically involves cyclization of α-cyanoacetates with chalcones and elemental sulfur under base catalysis. For example, analogous thiophene derivatives are synthesized via three-component reactions using sulfur, triethylamine, and substituted benzaldehydes to form the thiophene core . Key intermediates include substituted chalcones and α-cyanoacetate esters. Reaction conditions (e.g., solvent polarity, temperature) are critical for regioselectivity and yield optimization .

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?

- Methodology :

- 1H NMR : Used to confirm substituent positions and hydrogen environments (e.g., aromatic protons, NH2 groups). For example, NH2 protons in similar compounds appear as singlets at δ 6.6–7.0 ppm .

- Mass Spectrometry : Validates molecular weight (e.g., molecular ion peaks at m/z 329.46 for ethyl analogs) .

- IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the ester group) .

Q. What safety precautions are necessary when handling this compound in the laboratory?

- Methodology :

- PPE : Use nitrile gloves, chemical safety goggles, and lab coats to avoid skin/eye irritation .

- Ventilation : Employ fume hoods to minimize inhalation of dust or vapors (OSHA PEL: 15 mg/m³ for particulates) .

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of Methyl 2-amino-4-(4-butylphenyl)thiophene-3-carboxylate in multi-step syntheses?

- Methodology :

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in cyclization steps.

- Catalyst Screening : Base catalysts like K₂CO₃ or DBU improve reaction rates .

- Temperature Control : Lower temperatures (0–5°C) reduce side reactions in sensitive steps (e.g., amine acylation) .

- Yield Tracking : Use HPLC or GC-MS to monitor intermediates and final product purity .

Q. How do variations in substituents (e.g., alkyl vs. aryl groups) affect the biological activity of similar thiophene derivatives?

- Methodology :

- SAR Studies : Compare analogs (e.g., 4-butylphenyl vs. 4-cyclohexylphenyl) in assays for anti-inflammatory or analgesic activity. For example, bulkier substituents may enhance lipophilicity and membrane permeability .

- Computational Modeling : Use DFT calculations to correlate electronic properties (e.g., HOMO-LUMO gaps) with bioactivity .

Q. What computational methods are used to predict the electronic properties of thiophene derivatives for OFET applications?

- Methodology :

- Density Functional Theory (DFT) : Calculate charge carrier mobility and bandgap energies. For example, methyl carboxylate groups can stabilize π-conjugation, enhancing charge transport .

- Molecular Dynamics (MD) : Simulate thin-film morphology to assess crystallinity and device stability .

Q. How can X-ray crystallography data be processed using software like SHELXL or WinGX to resolve structural ambiguities?

- Methodology :

- Data Reduction : Use SHELX-97 for intensity integration and absorption correction .

- Structure Solution : Employ direct methods (SHELXD) or Patterson techniques for phase determination .

- Refinement : Anisotropic displacement parameters and hydrogen bonding networks are refined iteratively in SHELXL. ORTEP for Windows visualizes thermal ellipsoids to validate geometry .

Q. What strategies are employed to analyze and reconcile conflicting data in SAR studies of thiophene-based compounds?

- Methodology :

- Meta-Analysis : Aggregate data from multiple studies (e.g., IC50 values in kinase assays) to identify outliers .

- Experimental Replication : Repeat assays under standardized conditions (e.g., fixed ATP concentrations in enzymatic assays) .

- Multivariate Statistics : Apply PCA or cluster analysis to distinguish substituent effects from experimental noise .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.